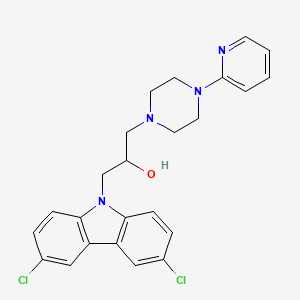![molecular formula C17H11Cl2FN2O3S B12130003 2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone](/img/structure/B12130003.png)
2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a fascinating fusion of organic and heterocyclic chemistry. Its systematic name might be a mouthful, but let’s break it down. The molecular formula is C17H11Cl2FN2O3S
- Structure : It consists of a central ethanone (ketone) group attached to a 4-fluorophenyl ring and a 1,3,4-oxadiazole ring. The oxadiazole ring contains a sulfur atom and a dichlorophenoxy-methyl group.
- Purpose : Researchers have explored its potential applications in various fields due to its intriguing structure.
Vorbereitungsmethoden
Synthetic Routes::
- Oxadiazole Formation :
- The oxadiazole ring can be synthesized by cyclization of an appropriate hydrazide with a carboxylic acid derivative.
- Reaction conditions typically involve heating the reactants in a suitable solvent.
- Phenyl Ketone Addition :
- The 4-fluorophenyl ketone group is introduced via nucleophilic addition.
- Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) are used.
- Solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) facilitate the reaction.
- While industrial-scale production methods are proprietary, they likely involve efficient and scalable synthetic routes.
Analyse Chemischer Reaktionen
- Oxidation : The ketone group can undergo oxidation to form a carboxylic acid.
- Reduction : Reduction of the oxadiazole ring might yield a corresponding hydrazide.
- Substitution : The phenyl ring can undergo halogenation or other substitution reactions.
- Common Reagents : Sodium hydride (NaH), potassium carbonate (K2CO3), and various halogens.
- Major Products : Oxidized forms, substituted derivatives, and hydrazide analogs.
Wissenschaftliche Forschungsanwendungen
- Medicine : Investigated for potential antimicrobial, anti-inflammatory, or antitumor properties.
- Chemistry : Used as a building block in organic synthesis.
- Industry : May find applications in materials science or agrochemicals.
Wirkmechanismus
- Targets : It likely interacts with specific enzymes or receptors due to its unique structure.
- Pathways : Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
- Uniqueness : Its combination of oxadiazole, ketone, and phenyl moieties sets it apart.
- Similar Compounds : Other oxadiazoles, ketones, and phenyl-substituted compounds.
Eigenschaften
Molekularformel |
C17H11Cl2FN2O3S |
|---|---|
Molekulargewicht |
413.2 g/mol |
IUPAC-Name |
2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C17H11Cl2FN2O3S/c18-11-3-6-15(13(19)7-11)24-8-16-21-22-17(25-16)26-9-14(23)10-1-4-12(20)5-2-10/h1-7H,8-9H2 |
InChI-Schlüssel |
XOYJDCSUICOTBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CSC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129925.png)
![2-(5-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12129928.png)
![(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12129931.png)

![3,3'-(Benzene-1,4-diyldimethanediyl)bis{5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione}](/img/structure/B12129939.png)

![1-[[(E)-4-Methyl-2-pyridylimino]methyl]-2-naphthol](/img/structure/B12129948.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-({[4-(pentyloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12129962.png)
![3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-methylphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12129969.png)
![2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl) acetamide](/img/structure/B12129977.png)
![4-[2-(7H-purin-6-ylamino)ethyl]benzenesulfonamide](/img/structure/B12129986.png)
![N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12129988.png)

![{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}indoline](/img/structure/B12129995.png)
